![molecular formula C13H16ClFN2 B173667 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride CAS No. 180411-84-1](/img/structure/B173667.png)
6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride
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Overview
Description
6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is a fluorinated heterocycle compound . It is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .
Synthesis Analysis
The synthesis of 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride has been discussed in several studies . These studies have assessed the anti-cancer and anti-TB activities of the synthesized molecules using in vitro and in silico methods .Molecular Structure Analysis
The molecular formula of 6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride is C12H14ClFN2O . Its molecular weight is 256.70 g/mol . The InChIKey of the compound is CWPSRUREOSBKBQ-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been involved in various chemical reactions, as described in several studies . For instance, one study discusses the in vitro anti-mycobacterial screening of the compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 256.70 g/mol . Its molecular formula is C12H14ClFN2O . The InChIKey of the compound is CWPSRUREOSBKBQ-UHFFFAOYSA-N .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride”, focusing on its unique applications:
Synthesis of Atypical Antipsychotics
This compound is involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone, which are used for treating schizophrenia .
Molecular Scaffold for Antimicrobials
It serves as a molecular scaffold for developing antimicrobial agents that can be used to combat various bacterial infections .
Antidepressant Development
The compound’s structure is exploited in the creation of antidepressants, contributing to mental health treatment options .
Anticancer Drug Synthesis
Researchers use this compound as a starting point for synthesizing anticancer drugs, aiming to find new treatments for various forms of cancer .
Proteomics Research
It is used in proteomics research, which involves the study of proteomes and their functions, particularly in disease states .
Mechanism of Action
Target of Action
It is known that similar compounds are primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone . These drugs typically target dopamine D2 and serotonin 5-HT2A receptors, which play crucial roles in regulating mood and behavior.
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-fluoro-3-piperidin-4-yl-1H-indole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2.ClH/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLCTWVCYXQHAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=CC(=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625289 |
Source
|
Record name | 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3-(piperidin-4-yl)-1H-indole hydrochloride | |
CAS RN |
180411-84-1 |
Source
|
Record name | 6-Fluoro-3-(piperidin-4-yl)-1H-indole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70625289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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